2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride safety data sheet (SDS) and handling
2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride safety data sheet (SDS) and handling
Technical Whitepaper: Handling, Safety, and Application of 2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride in Drug Discovery
Executive Summary
In modern drug discovery, the pyrazole-morpholine pharmacophore has emerged as a privileged scaffold, heavily utilized in the design of ATP-competitive protein kinase inhibitors (e.g., targeting PI3K, mTOR, and Aurora kinases)[1][2]. 2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride (CAS: 2108723-96-0) is a high-value heterocyclic building block used to introduce this exact motif into complex molecular architectures[3][4].
However, handling this compound requires specialized knowledge. As a dihydrochloride salt, it possesses distinct physicochemical properties—namely extreme hygroscopicity and the potential to form highly acidic micro-environments—that can compromise both reaction stoichiometry and laboratory safety if mishandled[5][6]. This guide synthesizes chemical safety data with field-proven methodologies to provide a self-validating framework for handling and utilizing this critical intermediate.
Physicochemical Profiling & Safety Data
To design robust experimental workflows, one must first understand the intrinsic properties of the compound. The dual protonation of the morpholine and pyrazole nitrogens yields a salt that is highly soluble in aqueous media but prone to rapid deliquescence under ambient humidity[5].
Table 1: Chemical Identification & Physicochemical Properties
| Parameter | Detail |
|---|---|
| Chemical Name | 2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride |
| CAS Registry Number | 2108723-96-0[3] |
| Molecular Formula | C8H15Cl2N3O |
| Molecular Weight | 240.13 g/mol [3] |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Solubility Profile | High in H₂O (>100 g/L expected); Low in non-polar organics[5] |
| Hygroscopicity | High (Requires desiccated, inert storage)[6] |
Table 2: GHS Safety & Hazard Classification
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (STOT) | Category 3 | H335: May cause respiratory irritation. |
Mechanistic Toxicology & Handling Rationale
As a Senior Application Scientist, it is critical to understand the causality behind safety protocols rather than merely following standard operating procedures. Under the OSHA Laboratory Standard (29 CFR 1910.1450), laboratories must implement a Chemical Hygiene Plan (CHP) tailored to the specific hazards of the chemicals in use[7].
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The Causality of Hygroscopicity: The dihydrochloride salt contains two equivalents of HCl. When exposed to ambient atmospheric moisture, the crystalline lattice absorbs water, forming localized, highly acidic microscopic aqueous layers on the powder's surface[5].
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Toxicological Impact: If this moisture-laden powder comes into contact with skin or mucous membranes, the localized acidity severely exacerbates the compound's baseline irritant properties (H315, H319, H335).
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Analytical Impact: The absorption of water mass dynamically alters the molecular weight of the bulk powder, skewing stoichiometric calculations during precise weighing for micro-scale cross-coupling reactions.
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Engineering Controls: To mitigate these risks, handling must strictly occur within a properly functioning ventilated enclosure (e.g., a powder weighing station or fume hood) to comply with OSHA exposure monitoring requirements[7], and storage must be maintained under an inert atmosphere (Argon/N₂).
Experimental Protocols: A Self-Validating System
In drug development, 2-(4-Methyl-1H-pyrazol-3-yl)morpholine is typically subjected to nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig cross-coupling to build larger kinase inhibitors[1][2]. Because the dihydrochloride salt leaves the nucleophilic nitrogens protonated and unreactive, a precise "free-basing" (neutralization) protocol is required prior to coupling.
Protocol: In Situ Free-Basing for Cross-Coupling Reactions Objective: To liberate the nucleophilic amine while preventing hydrolytic degradation and ensuring exact stoichiometry.
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Desiccated Dispensing: Purge a dry reaction vial with Argon. Rapidly weigh the required mass of 2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride to minimize atmospheric exposure. Cap the source bottle and purge with Argon before returning to 2-8°C storage.
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Aprotic Solvation: Suspend the salt in an anhydrous polar aprotic solvent (e.g., Dichloromethane or N,N-Dimethylformamide).
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Mechanistic Note: The salt will remain as a heterogeneous suspension. Hydrochloride salts have exceptionally poor solubility in non-polar or aprotic media due to their ionic lattice[5].
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Neutralization: Dropwise, add 2.2 to 2.5 molar equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).
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Self-Validation Step: The suspension will transition to a clear, homogeneous solution as the free base is generated and dissolves into the organic phase. To validate complete neutralization, extract a 5 µL aliquot, partition it with 10 µL of deionized water, and check the aqueous layer with pH paper. A pH of 8–9 confirms the complete liberation of the free base.
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Electrophile Addition: Only after validation, proceed with the addition of the coupling partner (e.g., a halogenated pyrimidine) and the appropriate catalyst.
Workflow Visualization
The following diagram illustrates the logical progression from storage to downstream application, emphasizing the critical control points required to maintain the integrity of the dihydrochloride salt.
Handling and neutralization workflow for 2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride.
References
- ChemBK. "2-(4-methyl-1H-pyrazol-3-yl)morpholine dihydrochloride".
- GuideChem. "CAS 88743-49-1 / 2108723-96-0 Products & Prices & Suppliers". GuideChem.
- Occupational Safety and Health Administration (OSHA). "Laboratory Safety Chemical Hygiene Plan (CHP)". OSHA FactSheet.
- National Institutes of Health (NIH). "Occurrence of Morpholine in Central Nervous System Drug Discovery". PMC.
- ResearchGate. "Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets".
- Grokipedia. "Hydrochloride Salts: Solubility and Appearance". Grokipedia Chemical Index.
- Pharmaceutical Technology. "Salt Selection in Drug Development". PharmTech.
